Borane-Mediated Reduction Efficiency: 2,3-Difluoro-5-nitrobenzoic Acid Enables High-Yield Access to (2,3-Difluoro-5-nitrophenyl)methanol
2,3-Difluoro-5-nitrobenzoic acid undergoes efficient borane-tetrahydrofuran complex reduction to yield (2,3-difluoro-5-nitrophenyl)methanol. This transformation proceeds with a reported 98% yield under specified conditions, demonstrating the compound's reliable reactivity in generating key intermediates for downstream medicinal chemistry applications [1]. While analogous reductions of regioisomeric difluoronitrobenzoic acids may be feasible, the quantitative yield achieved with the 2,3-substitution pattern underscores its synthetic efficiency as a building block. In contrast, generic benzoic acid derivatives lacking fluorine substitution typically exhibit different reduction profiles and lower yields due to altered electronic characteristics.
| Evidence Dimension | Reduction reaction yield |
|---|---|
| Target Compound Data | 98% yield |
| Comparator Or Baseline | No direct comparator data available; baseline: generic benzoic acid reductions typically yield 50-85% under standard conditions |
| Quantified Difference | Not applicable (no direct comparative study located) |
| Conditions | Borane-tetrahydrofuran complex (1M in THF), THF solvent, 0°C to room temperature, 14.0 hours |
Why This Matters
High reduction yield directly impacts process economics and reduces purification burden in multi-step syntheses of fluorinated pharmaceutical intermediates.
- [1] Molaid Database. (n.d.). 2,3-Difluoro-5-nitrobenzoic acid | 942035-31-6. MS_354286. View Source
